lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate
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Overview
Description
Lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a lithium ion, a bromine atom, and a carboxylate group attached to the thiadiazole ring
Preparation Methods
The synthesis of lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate typically involves the reaction of 5-bromo-1,2,4-thiadiazole-3-carboxylic acid with a lithium salt. One common method is to dissolve the 5-bromo-1,2,4-thiadiazole-3-carboxylic acid in a suitable solvent, such as ethanol, and then add lithium hydroxide or lithium carbonate to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent .
Chemical Reactions Analysis
Lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiadiazoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. For example, some thiadiazole compounds have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells .
Comparison with Similar Compounds
Lithium(1+) 5-bromo-1,2,4-thiadiazole-3-carboxylate can be compared with other thiadiazole derivatives, such as:
5-bromo-1,2,4-thiadiazole-3-carboxylic acid: This compound lacks the lithium ion and is used as a precursor in the synthesis of this compound.
5-chloro-1,2,4-thiadiazole-3-carboxylate: Similar to the bromine derivative, but with a chlorine atom instead of bromine.
5-methyl-1,2,4-thiadiazole-3-carboxylate: This compound has a methyl group instead of a halogen atom, leading to different chemical and biological properties.
This compound is unique due to the presence of the lithium ion, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
2742657-41-4 |
---|---|
Molecular Formula |
C3BrLiN2O2S |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
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